molecular formula C7H8N2O3 B13085857 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid

Cat. No.: B13085857
M. Wt: 168.15 g/mol
InChI Key: WXMRBSUMUMRQID-UHFFFAOYSA-N
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Description

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is a heterocyclic compound that features a fused pyrano-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol has been reported .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and other industrial-scale organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylate derivative, while reduction could produce a hydroxylated product.

Scientific Research Applications

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

    2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.

    Pyrano[2,3-c]pyrazoles: These compounds have a different ring fusion pattern and may exhibit different chemical and biological properties.

Biological Activity

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique fused pyranopyrazole structure, which contributes to its diverse pharmacological properties. Recent studies have highlighted its applications in drug design, particularly in the development of anticancer and anti-inflammatory agents.

Chemical Structure and Properties

The chemical formula of this compound is C7H8N2O3C_7H_8N_2O_3, with a molecular weight of approximately 168.15 g/mol. The compound contains multiple heteroatoms and functional groups that enhance its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds derived from this compound were evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study 1 : In a study by Wang et al., indolyl-substituted derivatives were tested on MCF-7 (breast cancer), HGC-27 (gastric cancer), PC-3 (prostate cancer), and EC-109 (esophageal cancer) cell lines. The results indicated that certain derivatives showed promising cytotoxicity with IC50 values as low as 0.39 µM against A549 lung cancer cells and 0.46 µM against MCF-7 cells .
Compound Cell Line IC50 (µM)
Compound AMCF-70.46
Compound BA5490.39
Compound CHCT-1161.1

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.

  • Case Study 2 : A review highlighted the role of pyrazole derivatives in modulating inflammatory responses through the inhibition of NF-kB signaling pathways . This suggests a potential therapeutic application in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression.
  • Modulation of Enzymatic Activity : The compound may interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Derivatives

The synthesis of this compound involves several steps including the reaction of tetrahydropyranone with diethyl oxalate followed by hydrazine hydrate treatment to yield the target compound . This synthetic route is notable for its high yield and purity.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-5-4(1-2-12-6)3-8-9-5/h3,6H,1-2H2,(H,8,9)(H,10,11)

InChI Key

WXMRBSUMUMRQID-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C=NN2)C(=O)O

Origin of Product

United States

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